N-(3-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains a cyclopentanecarboxamide group, a thiophene ring, and a phenyl ring with a methylthio substituent . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopentanecarboxamide core, a thiophene ring, and a phenyl ring with a methylthio substituent . The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide, thiophene, and phenyl groups, as well as the methylthio substituent. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Polymer Science and Material Applications
Controlled Radical Polymerization : A study by Mori, Sutoh, and Endo (2005) demonstrated the synthesis of homopolymers from monosubstituted acrylamide having an amino acid moiety in the side chain through reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, highlighting the utility of specialized acrylamides in precision polymer synthesis (Mori, Sutoh, & Endo, 2005).
Organic Synthesis and Chemical Reactions
Cycloaddition Reactions : Deryabina, Demina, Belskaya, and Bakulev (2005) explored the cycloaddition reactions of cyanothioacrylamides with various compounds to produce thiopyrans. The study reveals the regio- and stereoselective nature of these reactions, providing insights into the synthesis of complex heterocyclic compounds (Deryabina, Demina, Belskaya, & Bakulev, 2005).
Synthesis of Anticancer Agents : Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, and Mabkhot (2017) reported on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. This research underscores the importance of heterocyclic compounds in developing new treatments for cancer (Gomha et al., 2017).
Antipathogenic Activity : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, particularly against biofilm-forming bacterial strains. These findings highlight the potential of thiourea derivatives in creating novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial and Anticancer Applications
Synthesis and Evaluation of Antimicrobial Agents : Sharma, Samadhiya, Srivastava, and Srivastava (2012) developed a new series of N-(3-(10H-phenothiazin-10-yl)propyl)-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamides and evaluated their antimicrobial and antituberculosis activity. Their work contributes to the ongoing search for effective treatments against resistant strains of bacteria and tuberculosis (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-20-14-7-4-6-13(12-14)18-16(19)17(9-2-3-10-17)15-8-5-11-21-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMSITCDKDJDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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